molecular formula C19H21NO4S B2510573 ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 446838-70-6

ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2510573
CAS No.: 446838-70-6
M. Wt: 359.44
InChI Key: AODWIQINMYDDMF-UHFFFAOYSA-N
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Description

Thiophene-based analogs, which “ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate” is, have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

While the specific synthesis process for this compound is not available, thiophene derivatives are typically synthesized through condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . It also has various functional groups attached to it, including a phenoxy group, a propanamido group, and a carboxylate group.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

Ethyl 2-(3-phenoxypropanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has demonstrated significant utility in antimicrobial and antioxidant research. Studies have shown that derivatives of this compound possess potent antibacterial and antifungal properties, comparable to established antibiotics like ampicillin and nystatin. Additionally, these derivatives exhibit remarkable antioxidant capabilities, indicating potential applications in combating oxidative stress-related disorders (Raghavendra et al., 2016).

Anti-Rheumatic Potential

The compound has been found to have anti-rheumatic effects. Derivatives, specifically when combined with metal ions like Co(II), Cu(II), and Zn(II), have shown notable antioxidant, analgesic, and anti-rheumatic properties in in vivo studies. This suggests its potential application in developing treatments for rheumatic diseases (Sherif & Hosny, 2014).

Anti-Inflammatory and Antioxidant Properties

This compound derivatives have also been synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. Compounds containing phenolic substitution showed greater antioxidant activity, indicating their potential therapeutic application in inflammatory diseases (Madhavi & Sreeramya, 2017).

Synthesis of Heterocycles and Pharmaceutical Compounds

This compound has been used in the synthesis of various heterocyclic compounds, which are fundamental structures in many pharmaceutical agents. These syntheses contribute to the development of new drugs with potential applications in various therapeutic areas (Zhu, Lan, & Kwon, 2003).

Antiproliferative Activity

Novel thiophene derivatives, including ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate, have shown notable antiproliferative activity against cancer cell lines. This points to its potential use in cancer research, particularly in the development of new anticancer drugs (Ghorab et al., 2013).

Local Anesthetic and Antiarrhythmic Applications

Some derivatives of this compound have been found to possess local anesthetic and antiarrhythmic activity, suggesting their potential use in developing new drugs for cardiac arrhythmias and as local anesthetics (Al-Obaid et al., 1998).

Future Directions

Given the interest in thiophene-based analogs for their potential biological activity , future research could focus on synthesizing this compound and studying its properties and potential applications. This could include in vitro and in vivo studies to determine its biological activity, as well as studies to determine its physical and chemical properties.

Properties

IUPAC Name

ethyl 2-(3-phenoxypropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-2-23-19(22)17-14-9-6-10-15(14)25-18(17)20-16(21)11-12-24-13-7-4-3-5-8-13/h3-5,7-8H,2,6,9-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODWIQINMYDDMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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